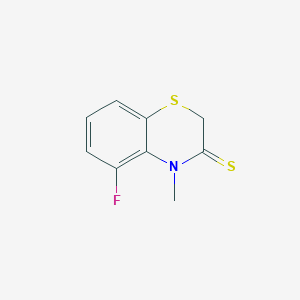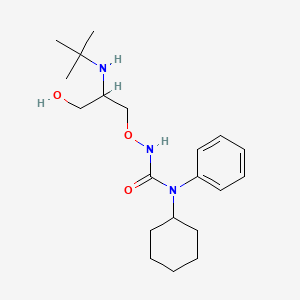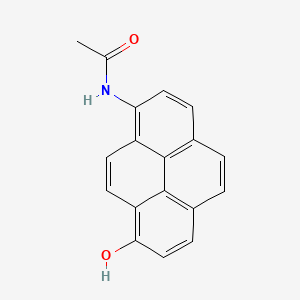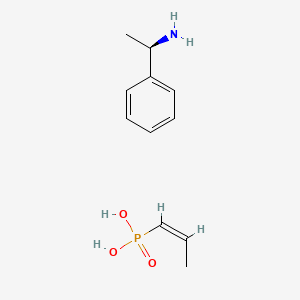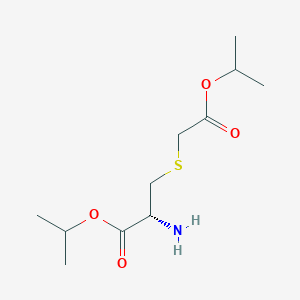
Carbocisteine Diisopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Carbocisteine Diisopropyl Ester can be synthesized through esterification processes. One efficient method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids . This reaction is typically carried out at room temperature for about an hour, yielding high efficiency under mild and neutral conditions.
Industrial Production Methods
Industrial production of this compound involves the alkylation of cysteine with chloroacetic acid, followed by esterification with isopropanol. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Carbocisteine Diisopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carbocisteine and isopropanol.
Oxidation and Reduction: These reactions can modify the sulfur-containing functional groups, affecting the compound’s activity and stability.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid, resulting in the cleavage of the ester bond.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide, producing a carboxylate salt and an alcohol.
Major Products Formed
The primary products formed from the hydrolysis of this compound are carbocisteine and isopropanol. These reactions are crucial for understanding the compound’s stability and potential degradation pathways .
科学的研究の応用
Carbocisteine Diisopropyl Ester has a wide range of applications in scientific research:
作用機序
Carbocisteine Diisopropyl Ester exerts its effects by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. It modulates the production of glycoproteins such as fucomucins, sialomucins, and sulfomucins, which regulate the viscoelastic properties of bronchial mucus . This action helps prevent bacterial adherence to cells, reducing the risk of pulmonary infections .
類似化合物との比較
Similar Compounds
Erdosteine: Another mucolytic agent used for similar respiratory conditions.
Dornase Alfa: An enzyme used to break down DNA in mucus, primarily for cystic fibrosis.
Mannitol: An osmotic agent used to clear mucus in cystic fibrosis patients.
Uniqueness
Carbocisteine Diisopropyl Ester is unique due to its dual action of reducing mucus viscosity and modulating mucin production. This dual mechanism provides a comprehensive approach to managing respiratory conditions, making it a valuable compound in both research and clinical settings .
特性
分子式 |
C11H21NO4S |
|---|---|
分子量 |
263.36 g/mol |
IUPAC名 |
propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H21NO4S/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4/h7-9H,5-6,12H2,1-4H3/t9-/m0/s1 |
InChIキー |
HJOPDYLREAJNMK-VIFPVBQESA-N |
異性体SMILES |
CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N |
正規SMILES |
CC(C)OC(=O)CSCC(C(=O)OC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


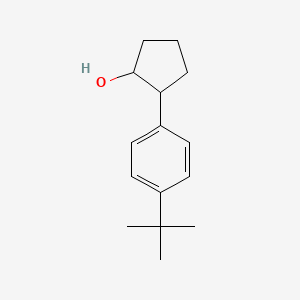
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
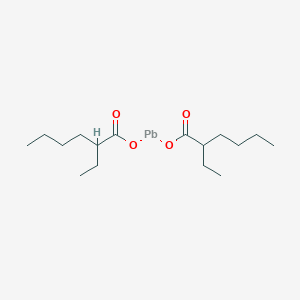


![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

